Product packaging for p-Bis(epoxyethyl)benzene(Cat. No.:CAS No. 16832-58-9)

p-Bis(epoxyethyl)benzene

Cat. No.: B106934
CAS No.: 16832-58-9
M. Wt: 162.18 g/mol
InChI Key: GXZQKSKXXFOTDE-UHFFFAOYSA-N
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Description

P-Bis(epoxyethyl)benzene is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B106934 p-Bis(epoxyethyl)benzene CAS No. 16832-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16832-58-9

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-[4-(oxiran-2-yl)phenyl]oxirane

InChI

InChI=1S/C10H10O2/c1-2-8(10-6-12-10)4-3-7(1)9-5-11-9/h1-4,9-10H,5-6H2

InChI Key

GXZQKSKXXFOTDE-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)C3CO3

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C3CO3

Other CAS No.

30424-08-9
16832-58-9

Origin of Product

United States

Chemical Reactivity and Reaction Pathways of P Bis Epoxyethyl Benzene

Epoxide Ring-Opening Reactions

Base-Catalyzed Ring-Opening Reactions

Under basic conditions, the ring-opening of the epoxide moieties in p-Bis(epoxyethyl)benzene proceeds via an S\textsubscript{N}2 mechanism. masterorganicchemistry.comlibretexts.org Strong nucleophiles, such as hydroxide (B78521) ions, alkoxides, and amines, attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.com This results in the formation of a diol or a corresponding ether or amine adduct. The reaction is initiated by the nucleophilic attack, followed by protonation of the resulting alkoxide from the solvent or a mild acid workup. chemistrysteps.com

The rate of these reactions is dependent on the concentration of both the epoxide and the nucleophile. The use of strong nucleophiles is crucial, as weaker, neutral nucleophiles are generally not reactive enough to open the epoxide ring without prior acid catalysis. masterorganicchemistry.com

Stereochemical Aspects of Ring-Opening Reactions

The base-catalyzed ring-opening of epoxides is a stereospecific reaction. youtube.com The S\textsubscript{N}2 attack by the nucleophile occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the center of attack. masterorganicchemistry.comyoutube.com This results in the formation of trans or anti products. chemistrysteps.com

For this compound, which has two chiral centers at the epoxy rings, the stereochemical outcome of the reaction is a critical consideration in polymer synthesis and other applications where the three-dimensional structure of the product is important. The reaction at one epoxide can potentially influence the stereochemical outcome of the reaction at the second epoxide, depending on the reaction conditions and the nature of the nucleophile.

Reactivity of the Benzene (B151609) Moiety

The benzene ring in this compound also participates in characteristic aromatic reactions, although its reactivity is influenced by the attached epoxyethyl substituents.

Electrophilic Aromatic Substitution Reactions

The epoxyethyl groups are generally considered to be deactivating and ortho, para-directing for electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing inductive effect of the oxygen in the epoxy ring decreases the electron density of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the benzene ring, though they may require harsher conditions due to the deactivating nature of the substituents. masterorganicchemistry.comlecturio.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comresearchgate.net

Crosslinking Reactions Involving the Aromatic Ring

The benzene ring of this compound can be involved in crosslinking reactions, particularly under conditions that promote electrophilic aromatic substitution. For instance, in the presence of a suitable catalyst, the epoxy rings of one molecule can be opened to generate a carbocationic species that can then act as an electrophile and attack the benzene ring of another molecule. This type of reaction, akin to a Friedel-Crafts alkylation, can lead to the formation of a crosslinked polymer network. The extent of such reactions depends on the reaction conditions, including the temperature and the type of catalyst used.

Significance in Advanced Chemical Precursor Research

Established Synthetic Pathways to this compound

The primary and most well-established method for synthesizing this compound, also known as 1,4-bis(oxiran-2-yl)benzene, is through the epoxidation of p-divinylbenzene. This reaction involves the conversion of the two vinyl groups of the starting material into epoxide rings.

The epoxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. google.com The reaction proceeds via the electrophilic addition of an oxygen atom from the peroxy acid to the double bonds of the vinyl groups. Another approach involves the use of hydrogen peroxide in the presence of a nitrile, such as acetonitrile, which forms a peroxycarboximidic acid in situ to act as the epoxidizing agent. google.com

Furthermore, catalytic systems have been developed to enhance the efficiency of this transformation. For instance, iron-porphyrin complexes, like [tetrakis(pentafluorophenyl)porphyrinato]iron(III) chloride, have been shown to effectively catalyze the double epoxidation of divinylbenzene using hydrogen peroxide, achieving high yields of the desired this compound. psu.edu Similarly, manganese-porphyrin-based porous organic polymers have demonstrated complete and selective double epoxidation of divinylbenzene. acs.org

The reaction can be summarized as follows:

Starting Material: p-Divinylbenzene

Reagent: Epoxidizing agent (e.g., m-CPBA, H₂O₂)

Product: this compound

Challenges in the synthesis include controlling the reaction to prevent the opening of the newly formed epoxide rings and minimizing the formation of the mono-epoxidized intermediate, divinylbenzene monoxide. psu.edu Reaction conditions, such as temperature and the equivalents of the oxidizing agent, are crucial parameters to optimize for maximizing the yield of the final product. psu.edu

Synthesis of Substituted this compound Derivatives

The versatility of the bis(epoxyethyl)benzene scaffold allows for the synthesis of a wide range of derivatives through modifications of the central benzene (B151609) ring or by creating analogous structures with different core units.

Modification of the Benzene Moiety

Introducing substituents onto the benzene ring of this compound can be achieved by starting with a substituted p-divinylbenzene precursor. The synthesis of these substituted precursors is a key step. Various cross-coupling reactions, such as the Stille and Heck reactions, are powerful tools for this purpose. oup.comresearchgate.net

For example, 1,4-dihalo-2,5-disubstituted benzenes can be reacted with vinylating agents to produce substituted p-divinylbenzenes. The choice of substituents and the reaction sequence are critical for a successful synthesis. The directing effects of existing substituents on the benzene ring must be considered for any subsequent electrophilic substitution reactions.

Table 1: Synthetic Strategies for Substituted Divinylbenzenes
Reaction TypeStarting MaterialsReagents/CatalystsProduct
Stille Coupling1,4-Dihalo-2,5-dialkoxybenzeneTributyl(vinyl)stannane, Palladium catalyst2,5-Dialkoxy-1,4-divinylbenzene
Heck Reaction1,4-Dibromobenzene derivativesEthene, Palladium catalystSubstituted 1,4-divinylbenzenes
Wittig ReactionSubstituted terephthalaldehydePhosphonium (B103445) ylideSubstituted 1,4-divinylbenzenes

Once the substituted p-divinylbenzene is obtained, it can be subjected to the epoxidation conditions described in section 2.1 to yield the corresponding substituted this compound derivative. This modular approach allows for the introduction of a wide variety of functional groups onto the benzene core, enabling the fine-tuning of the molecule's properties.

Synthesis of Analogous Bis(epoxyethyl) Derivatives

Analogues of this compound have been synthesized where the central benzene ring is replaced by other aromatic or aliphatic structures, or where the connecting groups between the ring and the epoxide are altered.

A common analogue is 1,2-Bis(glycidyloxy)benzene, where the epoxide groups are connected to the benzene ring via ether linkages. This structural modification can influence the reactivity and physical properties of the resulting polymers. The synthesis of such compounds typically involves the reaction of a diol (like catechol) with epichlorohydrin.

Other examples include the synthesis of bis-epoxides from different dienes. For instance, the selective mono-epoxidation of dienes can be achieved using catalysts like methyltrioxorhenium (MTO), and in some cases, bis-epoxidation can occur. acs.orgnih.gov The synthesis of bis(alk-3-en-1-ynyl)benzene derivatives has also been reported, which can potentially be converted to bis-epoxides.

Table 2: Examples of Analogous Bis-Epoxy Compounds
Compound NameCore StructureLinkage to Epoxide
o-Bis(epoxyethyl)benzeneBenzene (ortho)Direct C-C bond
m-Bis(epoxyethyl)benzeneBenzene (meta)Direct C-C bond
1,2-Bis(glycidyloxy)benzeneBenzene (ortho)Ether
Farnesene bis-epoxideAcyclic terpeneDirect C-C bond

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound and its derivatives. rsc.org Key areas of focus include the use of safer oxidants and solvents, as well as the development of reusable catalysts.

Hydrogen peroxide (H₂O₂) is a highly attractive "green" oxidant because its only byproduct is water. acs.orgbohrium.com Catalytic systems are being developed to efficiently utilize H₂O₂ for epoxidation. For example, phase-transfer catalysts have been employed for the epoxidation of styrene (B11656) with hydrogen peroxide, offering high reaction rates under moderate conditions. acs.orgbohrium.com Metal-free catalysts, such as triazine-based microporous polymeric networks, have also been shown to be effective for styrene epoxidation in water, an environmentally benign solvent. scirp.org

Other green approaches include:

Photocatalysis: A dye-sensitized photoelectrosynthesis cell has been used for the epoxidation of styrene derivatives using water as the oxygen source, driven by light. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems for epoxidation offers high selectivity under mild conditions, although this is still an emerging area for this specific class of compounds.

Renewable Feedstocks: A long-term green chemistry goal is to produce the aromatic core from renewable resources, such as lignin, rather than from petroleum. nih.gov For example, bisguaiacol F (BGF), a bisphenol alternative, can be derived from lignin. researchgate.net

The application of these green principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Polymerization Chemistry of P Bis Epoxyethyl Benzene

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is the principal process by which p-bis(epoxyethyl)benzene is converted into a polymeric material. This process involves the cleavage of the C-O bonds within the strained epoxy ring, followed by the addition of monomer units to a growing polymer chain. The specific mechanism of ROP dictates the structure and properties of the resulting polymer.

Cationic ring-opening polymerization (CROP) of this compound is initiated by electrophilic species, typically Brønsted or Lewis acids. mdpi.compaint.org The initiation step involves the protonation or coordination of an acid to the oxygen atom of the epoxy ring, forming a tertiary oxonium ion. mdpi.com This activated species is highly electrophilic and susceptible to nucleophilic attack by another monomer molecule.

Propagation proceeds through the nucleophilic attack of an oxygen atom from an unreacted epoxy group on one of the carbon atoms of the activated oxonium ion. This results in the opening of the ring and the regeneration of an oxonium ion at the chain end, allowing the process to continue. Due to the presence of two epoxy groups on the this compound monomer, each propagation step can lead to branching, ultimately forming a highly crosslinked network. mdpi.com The reactivity in CROP can be very high, and the polymerization can proceed even at low temperatures. researchgate.net The counter-ion, derived from the initiator, plays a crucial role; less nucleophilic anions lead to a higher concentration of reactive cationic species and faster polymerization rates. google.comresearchgate.net

Initiator Type Examples
Brønsted Acids H₂SO₄, H₃PO₄, p-toluenesulfonic acid
Lewis Acids BF₃, AlCl₃, SnCl₄, TiCl₄, PCl₅
Photochemical Initiators Diaryliodonium salts (e.g., (C₆H₅)₂I⁺SbF₆⁻)

This table summarizes common initiators for the cationic ring-opening polymerization of epoxides.

Anionic ring-opening polymerization (AROP) of this compound is initiated by nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. mdpi.comrsc.org The initiation involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of an alkoxide anion, which is the active center for propagation. rsc.orgeu-japan.eu

The propagation step consists of the sequential addition of monomer molecules to the growing polymer chain through the alkoxide active center. The alkoxide at the chain end attacks an epoxy ring of another monomer molecule, thus elongating the polymer chain. rsc.org Given that this compound has two epoxy groups, the polymerization process results in a crosslinked network structure. The choice of initiator and reaction conditions can influence the rate of polymerization and the final properties of the polymer. nycu.edu.tw

Initiator Type Examples
Alkali Metal Hydroxides NaOH, KOH
Alkoxides Sodium ethoxide, Potassium tert-butoxide
Organometallic Compounds Butyllithium (BuLi)
Amines Tertiary amines (can act as initiators)
Phosphines Triphenylphosphine (PPh₃)

This table provides examples of initiators used for the anionic ring-opening polymerization of epoxides.

The polymerization of this compound can also be initiated by thermal energy alone, without the need for a catalyst or initiator. At elevated temperatures, typically above 150-200°C, the epoxy rings can undergo homopolymerization. paint.org The mechanism of thermal polymerization is complex and can involve the formation of initial reactive species through the interaction of the epoxy groups themselves or with trace impurities like water.

The process often begins with a slow initiation phase, followed by an acceleration in the reaction rate. This acceleration is attributed to the formation of hydroxyl groups as a result of initial ring-opening events. These newly formed hydroxyl groups can then act as internal catalysts, promoting further ring-opening of other epoxy groups in an autocatalytic fashion. nycu.edu.twwiley-vch.de The bifunctionality of this compound ensures that this thermal process leads to the formation of a crosslinked network.

Autocatalytic polymerization is a key feature in the curing of epoxy systems, including those based on this compound, especially in the presence of active hydrogen compounds like amines or when initiated thermally. mdpi.comnycu.edu.tw The process is characterized by an initial slow reaction rate that increases as the reaction progresses. wichita.edu

Crosslinking and Curing Chemistry

The term "curing" refers to the process of converting a low-molecular-weight liquid resin or prepolymer into a hard, insoluble, and infusible three-dimensional network. For this compound, its two epoxy groups per molecule are the key to forming such a network. wichita.edu Curing is typically achieved by reacting the monomer with a suitable curing agent or hardener, which contains active hydrogen atoms, such as polyamines or anhydrides. The curing process is a form of step-growth polymerization and is highly exothermic. nih.gov

The formation of crosslinks is the fundamental chemical process that transforms the liquid this compound monomer into a solid thermoset material. When a curing agent such as a primary diamine (e.g., 4,4'-diaminodiphenylmethane) is used, the mechanism proceeds via a nucleophilic addition reaction. wiley-vch.deresearchgate.net

The process can be described in the following steps:

Primary Amine Addition: A primary amine group from the curing agent attacks one of the carbon atoms of an epoxy ring on a this compound molecule. This opens the ring and forms a secondary amine and a secondary hydroxyl group. wiley-vch.de

Secondary Amine Addition: The newly formed secondary amine is also reactive and can attack another epoxy ring. This second addition reaction connects another polymer chain, and the nitrogen atom becomes a tertiary amine, which serves as a crosslink point.

Network Formation: Since both the this compound and the diamine curing agent are bifunctional (or polyfunctional), these reactions continue, linking multiple monomer and curing agent molecules together. This leads to a rapid increase in molecular weight and viscosity, eventually resulting in gelation and the formation of a single, macroscopic, three-dimensional network.

Etherification: At higher temperatures or under certain catalytic conditions, the hydroxyl groups generated during the amine-epoxy reaction can also react with other epoxy groups. This etherification reaction leads to the formation of ether linkages and contributes to a higher crosslink density in the final network. wiley-vch.de

Chemical Agents in Crosslinking Reactions

The crosslinking of this compound is a critical process that transforms the monomer into a durable, three-dimensional thermoset polymer. This is achieved through the reaction of its epoxy groups with various chemical agents, known as hardeners or curing agents. The choice of the curing agent significantly influences the properties of the final crosslinked network, including its mechanical strength, thermal stability, and chemical resistance. Commonly used chemical agents for crosslinking epoxy resins like this compound include compounds with active hydrogen atoms, such as amines and acid anhydrides.

Acid anhydrides represent another important class of curing agents for epoxy resins. The crosslinking reaction with acid anhydrides typically requires elevated temperatures and often the presence of a catalyst, such as a tertiary amine or an imidazole (B134444) derivative, to proceed at a reasonable rate. The reaction mechanism is more complex than with amines and can involve several competing reactions. The primary reaction is the opening of the anhydride (B1165640) ring by a hydroxyl group (which can be present on the epoxy monomer or formed in situ) to form a monoester and a carboxylic acid. The carboxylic acid can then react with an epoxy group to form a hydroxy ester. Alternatively, the epoxy ring can be opened by a carboxylate anion formed from the anhydride and a basic catalyst. This process generates an alkoxide ion which can then react with another anhydride molecule, propagating the polymerization. Phthalic anhydride and its derivatives are common examples of acid anhydride curing agents. researchgate.net The use of phosphonium (B103445) phenoxide catalysts can also promote the reaction between vicinal epoxides and phenols or carboxylic acids/anhydrides. justia.com

The selection of the specific chemical agent and the stoichiometry of the reaction are crucial for achieving the desired properties of the crosslinked this compound.

Photochemical Crosslinking Studies

Photochemical crosslinking, or photocuring, offers several advantages over traditional thermal curing methods, including rapid cure speeds at ambient temperatures, low energy consumption, and spatial and temporal control of the polymerization process. researchgate.net The photochemical crosslinking of this compound can be initiated through cationic photopolymerization of its epoxy groups. This process relies on the use of photoinitiators that, upon exposure to light of a suitable wavelength, generate a strong acid that initiates the ring-opening polymerization of the epoxide rings.

The most common photoinitiators for cationic polymerization are onium salts, such as diaryliodonium and triarylsulfonium salts. nih.govrsc.org These compounds are thermally stable but photochemically labile. Upon irradiation, they undergo irreversible photolysis to produce a Brønsted acid, which then protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer molecule. This initiates a chain reaction that leads to the formation of a crosslinked polymer network. The general mechanism for cationic photopolymerization of epoxides is depicted below:

Photoinitiation: The photoinitiator (e.g., a diaryliodonium salt, Ar₂I⁺X⁻) absorbs a photon (hν) and generates a strong acid (HX).

Initiation: The acid protonates the epoxy ring of this compound.

Propagation: The protonated epoxy ring is attacked by the oxygen atom of another epoxy group, leading to chain growth. This process continues, forming a crosslinked network.

The efficiency of the photochemical crosslinking process depends on several factors, including the type and concentration of the photoinitiator, the light intensity, and the presence of any sensitizers. Photosensitizers can be used to extend the spectral response of the photoinitiator to longer wavelengths, allowing for the use of less energetic and potentially less damaging light sources. nih.govmdpi.com For example, ferrocenium (B1229745) salts have been used to promote the cationic polymerization of epoxides upon exposure to near-UV or visible light. unica.it While specific studies on the photochemical crosslinking of this compound are limited, the principles of cationic photopolymerization of other epoxy monomers, such as (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX), are well-established and applicable. mdpi.com

Photoinitiator TypeExamplesWavelength Range
Diaryliodonium SaltsDiphenyliodonium hexafluorophosphateUV
Triarylsulfonium SaltsTriarylsulfonium hexafluoroantimonateUV
Ferrocenium SaltsFerrocenium tetrafluoroborateNear-UV/Visible

Copolymerization with this compound

Copolymerization is a powerful technique to modify the properties of polymers by incorporating two or more different monomeric units into the same polymer chain. This compound, with its two reactive epoxy groups, can be copolymerized with a variety of other monomers to create polymers with tailored properties.

Copolymerization with Carbon Dioxide

The copolymerization of epoxides with carbon dioxide (CO₂) is a promising route for the synthesis of aliphatic polycarbonates, which are biodegradable and have potential applications in various fields. google.com This process is an attractive example of CO₂ utilization as a C1 building block. The reaction is typically catalyzed by metal complexes. While direct studies on the copolymerization of this compound with CO₂ are not extensively reported, the copolymerization of other epoxides, such as cyclohexene (B86901) oxide (CHO) and propylene (B89431) oxide (PO), with CO₂ has been widely investigated and provides a strong basis for the potential of this reaction. nih.govnih.gov

The alternating copolymerization of epoxides and CO₂ yields polycarbonates. The mechanism generally involves the alternating insertion of epoxide and CO₂ molecules into the metal-initiator bond. A variety of catalysts have been developed for this reaction, including:

Dinuclear Nickel Complexes: These have shown high activity for the copolymerization of CO₂ and cyclohexene oxide, producing poly(cyclohexene carbonate) with high selectivity. nih.gov

Cobalt-Schiff Base Complexes: These catalysts have been used for the stereoselective alternating copolymerization of epoxides and CO₂. google.com

Titanium(III) Complexes: These have been shown to be effective catalysts for the copolymerization of CO₂ and cyclohexene oxide under atmospheric pressure. nih.gov

Borinane-based Organoboron Catalysts: These have demonstrated high productivity in the alternating copolymerization of CO₂ with epoxides. rsc.org

The general structure of the resulting copolymer from the reaction of a diepoxide like this compound with CO₂ would be a polycarbonate with the benzene (B151609) ring incorporated into the polymer backbone. The properties of the resulting copolymer would depend on the catalyst system, reaction conditions, and the degree of alternation between the this compound and CO₂ units. A one-pot coupling reaction of propylene oxide, a bis-epoxide, and CO₂ has been reported, suggesting the feasibility of incorporating diepoxides into polycarbonates. researchgate.net

Catalyst TypeExampleEpoxide
Dinuclear Nickel ComplexesDinuclear nickel complexes with benzotriazole (B28993) based 1,3-diamine-bisphenolate ligandsCyclohexene oxide
Cobalt-Schiff Base ComplexesCobalt-Salen complexesPropylene oxide
Titanium(III) ComplexesTi(III) bis(o-phenylendiamido) speciesCyclohexene oxide
Organoboron CatalystsBorinane-based catalystsPropylene oxide, Cyclohexene oxide

Copolymerization with Other Monomers

This compound can also be copolymerized with other monomers to create a wide range of materials with diverse properties. The epoxy groups can react with various functional groups, allowing for copolymerization with monomers such as acrylates and styrenes.

Copolymerization with Acrylates: Acrylate (B77674) monomers are widely used in the polymer industry due to their fast polymerization rates and the wide range of properties that can be achieved. The copolymerization of this compound with acrylates could proceed through different mechanisms. For instance, the epoxy groups could first be functionalized with acrylic acid to introduce polymerizable acrylate groups onto the benzene diepoxide structure. This functionalized monomer could then be copolymerized with other acrylate monomers via free-radical polymerization. Safety assessments of various acrylates copolymers have been conducted, indicating their widespread use. cir-safety.orgcir-safety.org Homopolymers of soybean oil and copolymers with methyl acrylate have been synthesized, demonstrating the copolymerization of triglyceride-based monomers with acrylates. researchgate.net

Copolymerization with Styrene (B11656): Styrene is another important industrial monomer. The copolymerization of this compound with styrene could lead to the formation of crosslinked polystyrene networks with enhanced thermal and mechanical properties. A related system involves the copolymerization of styrene with p-divinylbenzene, a precursor to this compound, which leads to crosslinked polystyrene. future4200.com The use of N-Phenylmaleimide-styrene alternating copolymers to improve the toughness of epoxy resins demonstrates the compatibility and reactivity of styrenic copolymers with epoxy systems. cnrs.fr Styrene oxide, a related mono-epoxide, can be homopolymerized and copolymerized with other epoxides. nih.gov

The copolymerization of this compound with these and other monomers opens up possibilities for creating novel materials with tailored properties for a wide range of applications, from coatings and adhesives to advanced composites.

Kinetic and Thermodynamic Investigations of P Bis Epoxyethyl Benzene Reactions

Reaction Kinetics Studies

Kinetic studies of p-Bis(epoxyethyl)benzene reactions, especially in polymerization, focus on the rates at which these reactions occur and the factors that influence them. Such studies are fundamental for controlling the synthesis of polymers with desired properties.

The determination of reaction rates and rate constants for the reactions of this compound is essential for quantifying the speed of its chemical transformations. These parameters are often determined experimentally by monitoring the concentration of reactants or products over time. For instance, in polymerization reactions, techniques like differential scanning calorimetry (DSC) can be employed to study the curing kinetics of epoxy resins.

In a study on the curing reaction of a carboxyl-containing silicone with a bisphenol A type epoxy resin, which is analogous to the reactions involving this compound, DSC was used to investigate the kinetics. researchgate.net The rate of reaction is influenced by factors such as temperature, the concentration of reactants, and the presence of catalysts. For example, in the OH-initiated reaction of ethylbenzene, a related aromatic compound, the rate constants for its reaction with O₂ and NO₂ have been calculated to be 9.57 × 10⁻¹⁶ and 1.78 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. mdpi.com These values, while not directly for this compound, provide insight into the reactivity of similar aromatic structures.

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) Reference
Ethylbenzene-OH adduct with O₂9.57 × 10⁻¹⁶ mdpi.com
Ethylbenzene-OH adduct with NO₂1.78 × 10⁻¹¹ mdpi.com

This table presents reaction rate constants for an analogous compound, ethylbenzene, to provide a contextual understanding.

Activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It is a critical parameter in understanding the temperature dependence of reaction rates. For the reactions of this compound, particularly in polymerization, the activation energy can be determined from experimental data using methods like the Kissinger and Crane approaches with DSC data. researchgate.net

In a study on the curing kinetics of a carboxyl-containing silicone with a bisphenol A type epoxy resin, the apparent activation energy for the curing reaction was determined to be 71.41 kJ·mol⁻¹. researchgate.net For the alkylation of benzene (B151609) with ethylene (B1197577), another related process, the activation energy was calculated to be 78.5 kJ/mol. ijcea.org These values indicate the energy barrier that must be overcome for the reactions to proceed.

Reaction System Apparent Activation Energy (kJ·mol⁻¹) Reference
Carboxyl-containing silicone/epoxy resin curing71.41 researchgate.net
Benzene alkylation with ethylene78.5 ijcea.org
Benzene alkylation with propylene (B89431)150.94 researchgate.net
Diisopropylbenzene transalkylation156.13 researchgate.net

This table provides activation energies for analogous epoxy and benzene reactions to illustrate typical energy barriers.

For example, in the study of the curing of a carboxyl-containing silicone with an epoxy resin, the reaction order was found to be 0.911. researchgate.net This indicates that the reaction is approximately first order, meaning the rate is directly proportional to the concentration of one of the reactants.

Kinetic modeling of the polymerization of this compound is a powerful tool for simulating and predicting the behavior of the reaction under different conditions. researchgate.net These models often incorporate the reaction rates, activation energies, and reaction orders to describe the entire polymerization process. mdpi.comhereon.de

A common approach is to use autocatalytic kinetic models, which are particularly suitable for frontal polymerization processes where the heat generated by the reaction accelerates the process. mdpi.com For instance, the Kamal autocatalytic kinetics framework has been used to accurately simulate the propagation of the polymerization front in epoxy resin systems. mdpi.com Such models are instrumental in optimizing reactor design and operating conditions for industrial-scale production. hereon.de The development of these models often involves a set of non-linear differential equations based on the theoretical polymerization kinetics. researchgate.net

Reaction Thermodynamics Analysis

The thermodynamic analysis of reactions involving this compound provides insights into the energy changes that occur and the feasibility of the reactions.

The enthalpy change (ΔH) of a reaction is the amount of heat absorbed or released during the reaction at constant pressure. libretexts.orgchemguide.co.uk For exothermic reactions, ΔH is negative, indicating that heat is released, while for endothermic reactions, ΔH is positive, indicating that heat is absorbed. libretexts.org

In the context of this compound, the primary reactions, such as the opening of the epoxy ring during polymerization, are typically exothermic. The enthalpy change for the alkylation of benzene with ethylene, a related reaction, has been calculated to be -117.9 kJ/mol, which compares well with the literature value of -113 kJ/mol. ijcea.org This indicates a significant release of heat during the reaction. The standard enthalpy of combustion for benzene is approximately -3265 to -3280 kJ/mol. nist.gov While this is a complete oxidation reaction, it underscores the energy stored in the aromatic ring.

Reaction Enthalpy Change (ΔH) (kJ/mol) Reference
Benzene alkylation with ethylene (calculated)-117.9 ijcea.org
Benzene alkylation with ethylene (literature)-113 ijcea.org
Standard enthalpy of combustion of liquid benzene-3265 to -3280 nist.gov

This table presents enthalpy changes for reactions involving benzene to provide a thermodynamic context for a related aromatic compound.

Gibbs Free Energy Determinations

The spontaneity of a chemical reaction under conditions of constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). libretexts.org This fundamental thermodynamic quantity integrates changes in enthalpy (ΔH) and entropy (ΔS) into a single value, as described by the equation ΔG = ΔH - TΔS. libretexts.orgyoutube.com A negative ΔG indicates a spontaneous reaction, a positive ΔG signifies a non-spontaneous process that requires energy input, and a ΔG of zero means the system is at equilibrium. libretexts.orgyoutube.com

The determination of Gibbs free energy of formation (ΔG°f) is crucial for predicting reaction equilibria and the potential for a compound to participate in various transformations. For aromatic compounds, these values can be determined experimentally or estimated using computational methods. Modern quantum chemical calculations have become a reliable tool for estimating enthalpy and Gibbs free energy of formation values, especially when experimental data is scarce. nih.gov

Below is an illustrative table of Gibbs free energy of formation for some chlorinated benzene compounds, demonstrating the range of these values.

Table 1: Illustrative Gibbs Free Energy of Formation (ΔG°f) for Selected Chlorinated Benzenes in the Aqueous Phase Data adapted from related studies on halogenated aromatic compounds for illustrative purposes. nih.gov

Compound Formula ΔG°f (kJ/mol)
Chlorobenzene C₆H₅Cl 108.9
1,2-Dichlorobenzene C₆H₄Cl₂ 111.4
1,3-Dichlorobenzene C₆H₄Cl₂ 109.1
1,4-Dichlorobenzene C₆H₄Cl₂ 110.6
1,2,4-Trichlorobenzene C₆H₃Cl₃ 114.7

Correlation Between Thermodynamics and Kinetics

A fundamental principle in physical organic chemistry is the relationship between the thermodynamics of a reaction and its kinetics. For many reaction series, a linear free-energy relationship (LFER) is observed, where changes in the Gibbs free energy of reaction (ΔG°) correlate linearly with changes in the Gibbs free energy of activation (ΔG‡). This implies that factors influencing the stability of the products also influence the stability of the transition state in a proportional manner. mdpi.comnih.gov

This correlation is particularly evident in reactions where a substituent's electronic effect is transmitted through a molecular framework, such as a benzene ring, to the reaction center. mdpi.comnih.gov Studies on benzopyran derivatives, which share the structural motif of a substituent on a benzene ring affecting a remote reaction site, have demonstrated a strong simultaneous correlation between thermodynamics and kinetics. mdpi.comnih.gov In these systems, the hydride affinity (a thermodynamic parameter) and the activation energy of hydride transfer (a kinetic parameter) both show an excellent linear dependence on the Hammett substituent constants (σp). mdpi.com

Influence of Reaction Conditions on Kinetics and Thermodynamics

The kinetic and thermodynamic parameters of chemical reactions are not intrinsic constants but are highly dependent on the conditions under which the reaction is performed. External factors such as the choice of solvent, the operating temperature, and the applied pressure can profoundly alter reaction rates, yields, and the position of chemical equilibrium. copernicus.orglibretexts.org Understanding these influences is paramount for optimizing reaction outcomes, controlling product selectivity, and ensuring process safety.

Temperature Dependence of Reactions

The rate of most chemical reactions increases with temperature, a relationship quantitatively described by the Arrhenius equation: k = A exp(-Eₐ/RT), where k is the rate coefficient, A is the pre-exponential factor, Eₐ is the activation energy, R is the universal gas constant, and T is the absolute temperature. copernicus.orgniscpr.res.in An increase in temperature leads to a larger fraction of reactant molecules possessing kinetic energy equal to or greater than the activation energy, resulting in more frequent successful collisions. niscpr.res.in

Kinetic studies performed over a range of temperatures allow for the determination of the activation energy, a critical parameter that represents the minimum energy barrier that must be overcome for a reaction to occur. academie-sciences.fr For example, investigations into the oxidation of aromatic compounds like benzene show a clear dependence of the reaction rate on temperature, which allows for the calculation of apparent activation energies from an Arrhenius plot (ln(k) vs. 1/T). copernicus.orgacademie-sciences.fr However, in some complex reactions, such as those involving a pre-equilibrium, a negative temperature dependence can be observed where the reaction rate decreases as temperature increases. copernicus.org

The table below shows kinetic parameters for the reaction of hydroxyl radicals with various aromatic compounds, illustrating how activation energies are determined from temperature-dependent studies.

Table 3: Arrhenius Parameters for the Reaction of OH Radicals with Selected Aromatic Compounds Data adapted from related atmospheric chemistry studies for illustrative purposes. copernicus.org

Compound Temperature Range (K) Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) Activation Energy (Eₐ/R) (K)
Benzene 280-340 (2.2 ± 0.3) x 10⁻¹² 360 ± 40
m-Xylene 280-340 (6.0 ± 0.9) x 10⁻¹² -270 ± 40

Catalysis in P Bis Epoxyethyl Benzene Chemistry

Catalytic Systems for Ring-Opening Polymerization and Copolymerization

The ring-opening polymerization (ROP) and copolymerization of p-Bis(epoxyethyl)benzene are critical for the synthesis of linear and cross-linked polymers with tailored properties. The choice of the catalytic system is paramount in controlling the polymer's molecular weight, architecture, and composition.

Metal-Complex Catalysts

Metal complexes are widely used as catalysts for the ROP of epoxides due to their ability to provide high activity, control over polymer molecular weight, and, in some cases, stereoselectivity. These catalysts typically operate via a coordination-insertion mechanism. The epoxide monomer first coordinates to the metal center, which activates it towards nucleophilic attack by the initiator or the growing polymer chain.

A diverse range of metal complexes, including those based on aluminum, zinc, magnesium, and chromium, have been investigated for the copolymerization of epoxides with cyclic anhydrides to produce polyesters. nih.govresearchgate.netrsc.org For instance, salen-type complexes of chromium, aluminum, and manganese, often in combination with a co-catalyst like 4-(dimethylamino)pyridine (DMAP) or bis(triphenylphosphine)iminium salts (PPNX), are highly effective. nih.gov

The general mechanism for the ring-opening copolymerization of an epoxide and a cyclic anhydride (B1165640) catalyzed by a metal complex is depicted below:

StepDescription
1. Initiation The metal complex reacts with an initiator (e.g., an alcohol) to form a metal alkoxide species.
2. Epoxide Coordination & Ring-Opening An epoxide monomer coordinates to the Lewis acidic metal center. The alkoxide then attacks one of the epoxide carbons, opening the ring and extending the polymer chain.
3. Anhydride Insertion A cyclic anhydride monomer inserts into the metal-alkoxide bond of the growing polymer chain.
4. Propagation The resulting carboxylate end-group can then react with another activated epoxide monomer, continuing the alternating copolymerization.

Photoacid Catalysts

Photoacid generators (PAGs) are compounds that produce a strong Brønsted or Lewis acid upon exposure to light, typically in the UV range. This in-situ acid generation is a cornerstone of photocurable epoxy systems, including those based on this compound. The most common and efficient PAGs for cationic polymerization are onium salts, such as triarylsulfonium and diaryliodonium salts. polymerinnovationblog.comsan-apro.co.jp

The general mechanism for acid generation from an onium salt PAG involves the absorption of a photon (hν), which elevates the PAG to an excited electronic state. polymerinnovationblog.com This excited state is unstable and undergoes irreversible decomposition through both homolytic and heterolytic cleavage of the carbon-heteroatom bond (e.g., C-S or C-I). polymerinnovationblog.comsan-apro.co.jp This cleavage results in the formation of radical cations, radicals, and cations. researchgate.net In the presence of a hydrogen donor, which is typically the epoxy monomer or solvent molecules, these reactive species abstract a proton to generate a strong Brønsted acid (H⁺). arkema.com This photogenerated acid then serves as the catalyst for the ring-opening polymerization of the epoxide groups. san-apro.co.jp

The structure of the onium salt is critical to its function, with the cation and anion playing distinct roles:

Cation: The cationic part of the salt (e.g., triarylsulfonium) is the chromophore, responsible for absorbing the UV radiation. Its structure dictates the salt's absorption wavelength, quantum yield, and thermal stability. polymerinnovationblog.com Triarylsulfonium salts are noted for their high thermal stability, with decomposition temperatures often exceeding 300°C, which ensures a long pot life for the formulation when stored in the dark.

Anion: The anionic counter-ion (e.g., hexafluoroantimonate, SbF₆⁻) does not participate in the light absorption process but is crucial for the catalytic activity. Upon proton generation, this anion becomes the conjugate base of the Brønsted acid. To achieve high polymerization rates, the anion must be weakly nucleophilic. wikipedia.org A low nucleophilicity prevents the anion from terminating the growing polymer chain by combining with the cationic active center, thereby allowing the polymerization to proceed efficiently. wikipedia.org The strength of the generated acid, and thus the polymerization kinetics, is directly related to the non-nucleophilicity of the anion, following a general trend of SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. acs.org

Photoinitiation: The PAG absorbs UV light and decomposes, generating a strong Brønsted acid (e.g., HSbF₆). arkema.com

Propagation: The acid protonates the oxygen atom of an epoxy group on a this compound molecule. This protonation activates the ring, making it highly electrophilic. A nucleophilic attack by the oxygen atom of another epoxy monomer opens the ring, forming a new C-O bond and propagating the polymer chain. This process continues, creating a cross-linked polyether network. san-apro.co.jp

PAG TypeCation Structure ExampleAnion ExampleKey Characteristics
Triarylsulfonium Salt Tris(4-methylphenyl)sulfoniumHexafluoroantimonate (SbF₆⁻)High thermal stability (>300°C), highly efficient acid generation, suitable for a wide range of epoxy resins.
Diaryliodonium Salt DiphenyliodoniumHexafluorophosphate (PF₆⁻)More prone to thermal decomposition than sulfonium salts but can be sensitized to react to longer wavelengths. eu-japan.eu
Triarylsulfonium Salt (4-(Phenylthio)phenyl)diphenylsulfoniumTetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)Modified cation structure to enhance light absorption at longer wavelengths; borate anion offers an alternative to metal halides.

Role of Impurities in Catalysis

In cationic ring-opening polymerization of epoxides like this compound, the presence of nucleophilic impurities, particularly protic substances such as water and alcohols, can significantly alter the catalytic process and the final polymer structure. These impurities are often difficult to control, as they can be introduced as contaminants in the monomer or absorbed from the atmosphere. They function as chain transfer agents, fundamentally changing the polymerization mechanism. researchgate.net

In an ideally pure system, polymerization proceeds via an Active Chain End (ACE) mechanism. In this process, the active center is an oxonium ion located at the end of the growing polymer chain. A neutral monomer molecule attacks this active site, adding to the chain and regenerating the oxonium ion at the new chain end. wernerblank.com

However, in the presence of protic impurities (designated ROH, where R can be H for water or an alkyl group for an alcohol), the polymerization can shift to or coexist with an Activated Monomer (AM) mechanism. wernerblank.comresearchgate.net This mechanism involves a chain transfer reaction where the protic impurity reacts with the active chain end. This terminates the growing chain by forming a hydroxyl end-group and releases a proton (H⁺). This proton then activates a new, neutral monomer molecule by protonating its epoxy oxygen. The hydroxyl-terminated polymer chain then acts as the nucleophile, attacking the activated monomer and restarting a new chain.

The key consequences of the AM mechanism being dominant due to impurities are:

Network Structure: The AM mechanism is a chain transfer process that results in the formation of shorter polymer chains. This leads to a decrease in the crosslink density of the final network.

Physical Properties: The reduction in crosslink density directly impacts the material's physical properties. A notable effect is a decrease in the glass transition temperature (Tg) of the cured polymer.

MechanismDescriptionRole of Impurity (ROH)Impact on Polymer
Active Chain End (ACE) A neutral monomer adds to an active oxonium ion at the end of the polymer chain. This is the dominant mechanism in highly pure systems. wernerblank.comActs as an unintentional terminator if present, but is not part of the primary propagation cycle.Higher crosslink density, higher Tg, potentially slower kinetics.
Activated Monomer (AM) The active chain end is terminated by ROH, releasing a proton. This proton activates a neutral monomer, which is then attacked by a hydroxyl-terminated polymer chain. wernerblank.comActs as a chain transfer agent, becoming integral to the propagation mechanism. researchgate.netLower crosslink density, lower Tg, often faster kinetics and higher conversion.

Regioselectivity and Stereoselectivity in Catalytic Reactions

The ring-opening of epoxides under acidic catalytic conditions, such as those generated by photoacid catalysts, is a nucleophilic substitution reaction. The precise nature of this reaction dictates the regioselectivity (which carbon of the epoxide is attacked) and stereoselectivity (the 3D arrangement of the resulting product) of the polymerization of this compound.

The acid-catalyzed ring-opening of an epoxide is best described as a hybrid mechanism with characteristics of both Sₙ1 and Sₙ2 reactions. osti.gov The process begins with the protonation of the epoxide oxygen by the catalyst, which creates a good leaving group (a hydroxyl group) and activates the ring. researchgate.net This is followed by the breaking of one of the carbon-oxygen bonds. Unlike a pure Sₙ1 reaction, a discrete carbocation intermediate is generally not fully formed. Instead, a transition state with significant positive charge buildup on one of the carbon atoms is generated. osti.gov The nucleophile (in this case, another monomer or a hydroxyl-terminated chain) then attacks this partially positive carbon.

Regioselectivity: In an asymmetrically substituted epoxide, the nucleophile preferentially attacks the carbon atom that is more substituted, as this carbon can better stabilize the developing positive charge in the transition state. researchgate.netwikipedia.org For this compound, each oxirane ring is attached to the benzene (B151609) ring, making the carbons of the epoxide ring secondary and benzylic. The benzylic carbon is more capable of stabilizing a positive charge. Therefore, the nucleophilic attack will preferentially occur at the benzylic carbon of the epoxide ring.

Reaction ConditionMechanism TypeRegioselectivity (Attack Site)Stereoselectivity Outcome
Acid-Catalyzed (e.g., PAG) Sₙ2-like with Sₙ1 character osti.govMore substituted carbon (the one better able to stabilize a positive charge). researchgate.netwikipedia.orgInversion of configuration at the point of attack, leading to an anti or trans product. eu-japan.euosti.gov
Base-Catalyzed Sₙ2 osti.govibm.comLess sterically hindered carbon. ibm.comInversion of configuration at the point of attack, leading to an anti or trans product. ibm.com

Catalyst Lifecycle and Deactivation Mechanisms

The lifecycle of a catalyst in the chemistry of this compound is defined by its activity from generation to deactivation. For photoacid generators (PAGs) like triarylsulfonium salts, the active catalytic species—the Brønsted acid—is generated in situ upon irradiation. The catalyst's life begins with this photolytic event and ends when the acid is consumed or neutralized.

Catalyst Activation and Consumption: The primary "deactivation" pathway for a PAG is its intended photochemical decomposition. Each molecule of the PAG is consumed to generate a quantum of acid. polymerinnovationblog.com The photolysis of triarylsulfonium salts, however, is a complex process that can lead to byproducts, representing inefficient use of the initiator. Upon irradiation, both heterolytic (forming a phenyl cation and diphenyl sulfide) and homolytic (forming a phenyl radical and a diphenylsulfinyl radical cation) cleavage can occur. ibm.comrsc.org These reactive intermediates can undergo in-cage recombination to form rearrangement products, such as phenylthiobiphenyls, or react with solvent or monomer molecules. rsc.org These side reactions consume the PAG without necessarily generating a productive acid catalyst, thus representing a deactivation pathway in terms of catalytic efficiency.

Thermal Stability and Deactivation: While the initiation is photochemical, the subsequent polymerization is thermally driven. arkema.com Therefore, the thermal stability of the PAG is crucial for storage and handling (pot life). Triarylsulfonium salts are known for their excellent thermal stability, often stable up to 300°C, which prevents premature, thermally induced acid generation and polymerization. Iodonium salts are generally less thermally stable. eu-japan.eu Thermal decomposition of the PAG in the absence of light is a primary deactivation mechanism that limits the shelf life of pre-mixed formulations.

Deactivation MechanismDescriptionCatalyst Type AffectedConsequence
Photochemical Side Reactions Photolysis of the PAG yields intermediates that form non-catalytic byproducts (e.g., phenylthiobiphenyls) instead of acid. rsc.orgOnium Salt PAGsReduced quantum yield of acid generation; inefficient use of the photoinitiator.
Thermal Decomposition Premature decomposition of the catalyst due to elevated storage temperatures, leading to unwanted initiation or loss of activity.Onium Salt PAGs (especially Iodonium salts)Reduced shelf-life (pot life) of the formulation; uncontrolled polymerization.
Neutralization (Poisoning) The generated Brønsted acid is neutralized by basic impurities (e.g., amines) present in the monomer or formulation.Brønsted AcidsTermination of the kinetic chain; incomplete cure; reduced catalytic efficiency.

Theoretical Chemistry and Computational Studies of P Bis Epoxyethyl Benzene

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of p-Bis(epoxyethyl)benzene. These methods allow for the detailed examination of the molecule's behavior and characteristics in the absence of environmental factors, providing a baseline for understanding its real-world applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying molecular systems, including this compound and related compounds. scholarsresearchlibrary.comchem8.org DFT calculations offer a balance between accuracy and computational cost, making them suitable for a range of investigations from geometry optimization to electronic property prediction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing elements like carbon, hydrogen, and oxygen, a variety of functionals and basis sets have been benchmarked and are commonly employed.

Commonly used functionals for such systems include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a portion of exact Hartree-Fock exchange and has demonstrated robust performance for a wide range of organic molecules. researchgate.netresearchgate.netrsc.org Other functionals, such as those from the PBE (Perdew-Burke-Ernzerhof) family, are also utilized. rsc.org

The selection of a basis set is equally critical. Pople-style basis sets, such as the 6-31G series, are frequently used for initial optimizations and exploratory studies. reddit.com For higher accuracy, larger basis sets like 6-311+G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ) are employed. researchgate.netacs.org The addition of diffuse functions (+) is important for describing the behavior of lone pairs and anions, while polarization functions (d,p) are crucial for accurately representing bonding environments. researchgate.netacs.org For larger systems or those containing heavier elements, effective core potentials (ECPs) like LANL2DZ can be a practical choice. rsc.orgreddit.comresearchgate.net

Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations for Similar Organic Molecules

Functional/Basis SetDescriptionTypical Application
B3LYP Hybrid functional combining GGA with a portion of exact Hartree-Fock exchange. researchgate.netrsc.orgGeneral-purpose functional for geometry optimizations and electronic property calculations of organic molecules. researchgate.netrsc.org
PBE Gradient-corrected functional. rsc.orgOften used for solid-state systems, but also applied to molecular calculations. rsc.org
6-31G(d,p) Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogen (p). reddit.comRoutine geometry optimizations and frequency calculations. reddit.com
6-311++G(d,p) Triple-zeta basis set with diffuse functions on both heavy and hydrogen atoms, and polarization functions. researchgate.netHigh-accuracy calculations of energies and electronic properties. researchgate.net
cc-pVTZ Correlation-consistent triple-zeta basis set. researchgate.netHigh-level calculations where electron correlation is significant. researchgate.net
LANL2DZ Effective core potential basis set. rsc.orgreddit.comresearchgate.netCalculations involving heavier elements to reduce computational cost. rsc.orgreddit.comresearchgate.net

Geometry optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. pjps.pk For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process is crucial as the molecular conformation dictates its physical and chemical properties. conflex.net

Ab Initio Methods

While DFT is a popular choice, ab initio methods, which are based on first principles without empirical parameterization, also play a role in theoretical studies. Methods like Hartree-Fock (HF) provide a foundational level of theory. pjps.pk More advanced and computationally expensive methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy, especially for electron correlation effects, though their application to a molecule of this size can be demanding.

Electronic Structure Analysis

HOMO-LUMO Energy Profiling and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. eurjchem.com

For this compound, the HOMO is expected to be a π-orbital associated with the benzene (B151609) ring, while the LUMO is likely a π* anti-bonding orbital. The presence of the epoxy groups can influence the energies of these orbitals. Computational studies on similar aromatic compounds have shown that the distribution of HOMO and LUMO can predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For example, in related epoxy-containing molecules, the HOMO has been found to be distributed over the phenyl ring, indicating that this is a favorable site for electrophilic attack. researchgate.net

Table 2: Illustrative Calculated Electronic Properties for a Generic Aromatic Epoxide

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available for reaction. physchemres.org
LUMO Energy -1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons. physchemres.org
HOMO-LUMO Gap 5.3 eVReflects the molecule's electronic stability and the energy required for electronic excitation. physchemres.orgunl.edu

Note: The values in this table are for illustrative purposes and are not specific to this compound. Actual values would be obtained from specific DFT or ab initio calculations.

The analysis of the molecular orbitals provides a visual representation of where electrons are most likely to be found and how they might participate in chemical bonding and reactions. This detailed electronic structure information is critical for designing new materials and understanding reaction mechanisms involving this compound.

Charge Transfer Analysis

Charge transfer is a fundamental process in chemical reactions, governing the interactions between molecules. In the context of this compound, analyzing the charge distribution and its redistribution during chemical processes is crucial for understanding its reactivity, particularly in curing reactions where it interacts with nucleophiles or electrophiles. nih.govacs.org Computational methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory, are employed to quantify the partial atomic charges on each atom of the molecule. semnan.ac.ir

During the curing process of epoxy resins, the intramolecular charge distribution undergoes dramatic changes as new covalent bonds are formed. acs.org For instance, in reactions with amines, the nucleophilic attack is initiated by the amine nitrogen on one of the carbon atoms of the epoxide ring. mdpi.com This process involves a significant transfer of electron density. Computational studies on model epoxy systems reveal that the carbon atoms in the epoxy ring carry a partial positive charge, making them susceptible to nucleophilic attack, while the oxygen atom is electronegative. mdpi.comresearchgate.net The benzene ring in this compound acts as an electronic bridge, influencing the charge distribution on the epoxy groups.

Table 1: Illustrative Mulliken Atomic Charges for a Model Epoxy Compound (Ethylene Oxide) This table presents theoretical data for a simpler model system to illustrate the charge distribution in an epoxy ring.

AtomMulliken Charge (a.u.)
C1 (Epoxy Ring)-0.15
C2 (Epoxy Ring)-0.15
O (Epoxy Ring)-0.40
H (attached to C1/C2)+0.17

Data is illustrative and based on general findings for epoxy functionalities, not specific experimental values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution from the perspective of an approaching reactant, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would reveal highly negative potential around the oxygen atoms of the two epoxy rings due to the lone pairs of electrons, making them the primary sites for interaction with electrophiles or proton donors. researchgate.net The carbon atoms of the epoxy rings would be associated with a less negative or slightly positive potential, marking them as the sites for nucleophilic attack, which is the key step in ring-opening reactions during polymerization. researchgate.netcnrs.fr The p-phenylene ring would exhibit a region of negative π-electron density above and below the plane of the ring, while the ring's hydrogen atoms would show positive potential.

MEP analysis is frequently used in computational studies of epoxy monomers to understand their reactivity. mdpi.comresearchgate.net For example, in a study of various epoxy and hardener molecules, MEP maps helped to rationalize the observed curing reactivities. researchgate.net The analysis can determine the electrophilic and nucleophilic characteristics of a compound, predicting the most probable sites for interaction. researchgate.net

Table 2: Typical MEP Values for Functional Groups in Aromatic Epoxy Monomers This table provides representative ranges of MEP values for key regions in molecules analogous to this compound.

Molecular RegionTypical MEP Value Range (kcal/mol)Predicted Reactivity
Epoxy Oxygen-35 to -50Site for Electrophilic Attack / H-bonding
Epoxy Carbon+15 to +30Site for Nucleophilic Attack
Aromatic Ring (π-system)-10 to -20Weak Electrophilic Interaction
Aromatic Hydrogens+10 to +20Weak Nucleophilic Interaction

Values are illustrative, based on computational studies of various aromatic epoxy monomers, and serve to indicate general trends. researchgate.netresearchgate.net

Reactivity Descriptors from Computational Analysis

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts like electronegativity and hardness as quantitative reactivity descriptors. d-nb.info These descriptors, both global and local, are invaluable for predicting the reactivity of molecules like this compound.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide a holistic view of a molecule's stability and reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Calculated from HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO), they measure the energy required to remove an electron and the energy released upon adding an electron, respectively.

Chemical Hardness (η) : Defined as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally less reactive. researchgate.net

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω) : This descriptor measures the energy stabilization of a system when it acquires additional electronic charge from the environment. It is a measure of a molecule's electrophilic character. cyberleninka.ru

Table 3: Illustrative Global Reactivity Descriptors for a Model Aromatic Epoxide This table presents calculated descriptor values for a representative aromatic epoxide to demonstrate typical magnitudes.

DescriptorFormulaIllustrative Value (eV)
EHOMO--6.79
ELUMO--1.45
Ionization Potential (I)-EHOMO6.79
Electron Affinity (A)-ELUMO1.45
Chemical Hardness (η)(I - A) / 22.67
Chemical Softness (S)1 / η0.37
Electrophilicity Index (ω)μ2 / 2η (where μ = -(I+A)/2)2.55

Data adapted from theoretical evaluation of phenyl-substituted epoxides. cyberleninka.ru Values are for illustrative purposes.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify which specific atoms or regions within the molecule are most reactive. nih.gov The most prominent of these are the Fukui functions, f(r), which indicate the change in electron density at a specific point r when the total number of electrons in the molecule changes. d-nb.infowikipedia.org

There are three main types of Fukui functions:

f+(r) : For nucleophilic attack (electron acceptance), it identifies the most electrophilic sites.

f-(r) : For electrophilic attack (electron donation), it identifies the most nucleophilic sites.

f0(r) : For radical attack.

For this compound, the Fukui function f+(r) would be expected to have its largest values on the carbon atoms of the epoxy rings, confirming them as the primary sites for nucleophilic attack during curing. researchgate.net The f-(r) function would likely be largest on the epoxy oxygen atoms. These predictions align with the insights from MEP maps but provide a more quantitative, DFT-based measure of local reactivity. researchgate.net In some complex cases, the dual descriptor, which is derived from Fukui functions, can offer a more unambiguous picture of nucleophilic and electrophilic sites. researchgate.netresearchgate.net However, for predicting reactivity in epoxides, some studies suggest that the dual descriptor may not always be reliable, as experimental results show reactions occurring at sites not predicted by this descriptor. grafiati.com

Computational Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and intermediate transition states. aip.org This is particularly valuable for understanding the complex polymerization and curing reactions of epoxy resins like this compound.

Transition State Calculations

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Calculating the structure and energy of the transition state is fundamental to determining the reaction's activation energy (Ea), which governs the reaction rate. researchgate.net

For the reactions of this compound, such as its curing with an amine, DFT calculations can be used to model the entire reaction pathway. This involves identifying the transition state for the nucleophilic attack of the amine on the epoxy ring. researchgate.net The calculation confirms whether a proposed mechanism is energetically feasible and can compare the activation energies of different potential pathways. researchgate.netcore.ac.uk For example, studies on model epoxy-amine systems have shown that stepwise reaction pathways are generally more favorable than concerted ones. researchgate.net

Furthermore, transition state calculations can elucidate the role of catalysts or solvents. The presence of a hydroxyl group (e.g., from an alcohol or a previously reacted epoxy group) can act as a catalyst, lowering the activation energy by stabilizing the transition state through hydrogen bonding. researchgate.net Calculations have shown that the activation energy for alcohol-catalyzed epoxy-amine reactions is significantly lower than for uncatalyzed or self-promoted reactions. researchgate.netresearchgate.net Similarly, the effect of different solvents on the activation barriers can be modeled. researchgate.net First-principle calculations combined with global reaction route mapping algorithms have also been used to determine transition states in epoxy curing. iaea.org

Table 4: Representative Calculated Activation Energies for Model Epoxy-Amine Reactions This table provides illustrative activation energy values from computational studies on analogous systems to show the impact of different reaction conditions.

Reaction PathwayIllustrative Activation Energy (kJ/mol)
Isolated (Uncatalyzed) Reaction~90-100
Amine Self-Promoted Reaction~70-80
Alcohol-Catalyzed Reaction~50-60
C-N Bond Breaking (Degradation)~187 (1.94 eV)

Data is illustrative and compiled from various DFT studies on model epoxy-amine systems. researchgate.netresearchgate.netacs.org Actual values depend on the specific molecules and computational level.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable structures (minima), transition states (saddle points), and the energy pathways connecting them, thereby providing a complete picture of a molecule's possible transformations, such as conformational changes and chemical reactions.

For this compound, a key area of interest is the rotational freedom of the two epoxyethyl groups relative to the central benzene ring. The molecule's symmetry suggests that several conformers may exist with very similar energy levels. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore this landscape. By systematically rotating the dihedral angles defined by the epoxyethyl substituents and the benzene ring, a multi-dimensional PES can be constructed.

Research Findings: While direct studies on this compound are scarce, research on analogous molecules like nitrobenzene (B124822) or substituted biphenyls demonstrates the utility of PES mapping. Such studies typically reveal the energy barriers associated with the rotation of functional groups. For this compound, the PES would likely show:

Global Minimum: The most stable conformation, predicted to have the epoxyethyl groups oriented in a specific, low-energy arrangement relative to the benzene ring.

Local Minima: Other stable, but slightly higher-energy, conformers.

Transition States: The energy maxima along the lowest energy path between two minima. The height of this energy barrier determines the rate at which the molecule can convert between different conformations.

A hypothetical PES mapping for the rotation of one epoxyethyl group in this compound could yield data similar to that shown in the illustrative table below. The calculations would involve optimizing the geometry at fixed dihedral angles and calculating the corresponding single-point energies.

Table 1: Illustrative Rotational Energy Profile for an Epoxyethyl Group in this compound This table presents hypothetical data to illustrate the type of results obtained from a Potential Energy Surface scan. The values are not based on actual experimental or computational results for this specific molecule.

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation Description
0 1.5 Eclipsed with benzene ring C-H
60 0.2 Gauche conformation
90 0.0 Perpendicular (Potential Minimum)
120 0.3 Gauche conformation
180 1.8 Eclipsed with benzene ring C-C

Furthermore, PES mapping is crucial for studying reaction mechanisms, such as the ring-opening of the epoxides. The surface would detail the energetic pathway for an incoming nucleophile to attack one of the epoxide carbons, proceeding through a transition state to form the product. The calculations would reveal whether the reaction is concerted or stepwise and could predict regioselectivity if the attacking species is complex.

Simulation of Solvent and Environmental Effects

The behavior of a molecule can be significantly influenced by its surrounding medium. Computational simulations are essential for understanding these solvent and environmental effects at a microscopic level.

Simulation of Solvent Effects: Solvents can alter the conformational preferences and reaction rates of a solute. The polarity of the solvent is a particularly important factor. For this compound, polar solvents might stabilize conformations with a larger dipole moment, while nonpolar solvents would favor less polar arrangements.

Computational approaches to model these effects include:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and often provides a good first approximation of bulk solvent effects.

Explicit Solvent Models: The solute is placed in a box of individual solvent molecules. This approach, typically used with molecular dynamics (MD) or Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the study of specific solute-solvent interactions like hydrogen bonding. Research on similar fluorophores has shown that explicit solvent models can be critical for accurately describing the system's electronic properties.

Studies on related compounds have shown that polar aprotic solvents can sometimes increase the rate of reactions, though they may also promote side reactions. A computational study on this compound would likely investigate how the energy barrier for epoxide ring-opening changes in solvents of varying polarity, as illustrated in the hypothetical data below.

Table 2: Illustrative Solvent Effect on a Reaction Energy Barrier This table presents hypothetical data to illustrate the influence of solvent polarity on a reaction. The values are not based on actual experimental or computational results for this compound.

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol)
Dodecane (Nonpolar) 2.0 25.0
Acetone (Polar Aprotic) 21.0 22.5
Water (Polar Protic) 78.4 21.0

Simulation of Environmental Effects: Understanding the environmental fate of this compound is crucial for assessing its persistence and potential impact. Computational models can simulate key degradation pathways. In the atmosphere, the primary degradation mechanism for many organic compounds is reaction with hydroxyl (•OH) radicals.

Spectroscopic Analysis in P Bis Epoxyethyl Benzene Research

In-situ Spectroscopic Monitoring of Reactions

In-situ monitoring provides a dynamic window into the chemical processes occurring during the polymerization or curing of p-Bis(epoxyethyl)benzene. By observing the reaction as it happens, researchers can gain a comprehensive understanding of the kinetics and mechanisms without the need for quenching or sample extraction, which can alter the chemical system.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the curing reactions of epoxy resins like this compound. acs.orgfrontiersin.org This method tracks the concentration changes of specific functional groups by measuring their characteristic infrared absorptions over time. For this compound, the primary focus is on the disappearance of the epoxide group and the appearance of hydroxyl groups, which are indicative of the ring-opening polymerization process. researchgate.net

The reaction progress can be quantified by monitoring the decrease in the intensity of the absorption band corresponding to the epoxide ring, typically found around 915 cm⁻¹ and 1250 cm⁻¹. kpi.ua The band at approximately 1250 cm⁻¹ is attributed to the C-O-C asymmetric stretching of the epoxide ring, while a band near 850 cm⁻¹ corresponds to the symmetric stretching. kpi.ua During curing with an amine, for instance, the opening of the epoxide ring leads to the formation of hydroxyl (-OH) groups, which can be observed as a broad band appearing in the 3200-3600 cm⁻¹ region. researchgate.net To accurately determine the degree of cure, the intensity of the diminishing epoxide peak is often normalized against a reference peak that remains unchanged throughout the reaction, such as the aromatic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. kpi.ua

Table 1: Characteristic FTIR Absorption Bands for this compound Monitoring

Wavenumber (cm⁻¹)AssignmentRole in Monitoring
~3030Aromatic C-H StretchingInternal Reference
3200-3600O-H StretchingIndicates ring-opening and formation of hydroxyl groups
~1600 & ~1500Aromatic C=C StretchingInternal Reference
~1250C-O-C Asymmetric Stretching (Epoxide)Monitors consumption of epoxide groups
~915C-O-C Asymmetric Ring Deformation (Epoxide)Monitors consumption of epoxide groups
~850C-O-C Symmetric Stretching (Epoxide)Monitors consumption of epoxide groups

Raman spectroscopy is another highly effective vibrational spectroscopy technique for the in-situ monitoring of polymerization reactions involving this compound. researchgate.netresearchgate.net It is particularly advantageous for studying bulk samples and can be used in real-time without complex sample preparation. arxiv.org The curing process is monitored by tracking the intensity of the Raman band corresponding to the epoxide ring's "breathing mode," which is a very distinct and well-defined peak typically observed around 1254 cm⁻¹. nih.govmdpi.com

The intensity of this peak is directly proportional to the concentration of unreacted epoxide groups. mdpi.com As the polymerization proceeds, the intensity of the 1254 cm⁻¹ band decreases, providing a direct measure of the consumption of the epoxide functionalities. nih.govmdpi.com Similar to FTIR analysis, the intensity of the epoxide peak is often ratioed against a stable internal standard, such as the aromatic ring vibration at 1610 cm⁻¹, to calculate the degree of conversion. arxiv.org This method allows for precise tracking of reaction kinetics and the determination of reaction completion. nih.gov

Table 2: Key Raman Spectroscopy Bands for Monitoring this compound Reactions

Wavenumber (cm⁻¹)AssignmentRole in Monitoring
~1610Aromatic Ring Backbone VibrationInternal Reference
~1254Epoxide Ring Breathing ModeMonitors consumption of epoxide groups
~1186Resin Backbone VibrationInternal Reference
~1114Resin Backbone VibrationInternal Reference

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of this compound and its reaction products. It provides precise information about the chemical environment of individual atoms (primarily ¹H and ¹³C), enabling the confirmation of chemical structures, the identification of intermediates, and the investigation of reaction mechanisms.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of the this compound monomer and tracking its transformation during reactions. The spectrum of the monomer displays characteristic signals for both the epoxide and aromatic protons. The protons of the epoxide ring typically appear in the upfield region of the spectrum, while the aromatic protons resonate further downfield. kpi.ua

During a polymerization reaction, such as with an amine hardener, the signals corresponding to the epoxide protons will diminish in intensity. Simultaneously, new signals will appear, corresponding to the newly formed structural motifs, such as the protons on the carbon atoms bearing hydroxyl groups (methine protons) and the protons adjacent to the nitrogen atom of the amine. By integrating the signals of the reactant and product species at different time points, ¹H NMR can be used to follow the reaction kinetics. For di-substituted benzene (B151609) rings in a para configuration, the aromatic region often shows a characteristic "doublet of doublets" pattern, which confirms the 1,4-substitution pattern of the benzene ring. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering a detailed map of the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule gives a distinct signal, allowing for unambiguous structural confirmation.

In the ¹³C NMR spectrum of this compound, the carbons of the epoxide rings resonate at a characteristic chemical shift, clearly distinguishing them from the aromatic carbons. kpi.ua The symmetry of the para-substituted benzene ring results in fewer aromatic signals than the six carbons present, as carbons in chemically equivalent positions have the same chemical shift. acs.org Typically, a para-disubstituted benzene with identical substituents will show only two signals for the ring carbons (one for the substituted carbons and one for the unsubstituted carbons). acs.org Upon reaction, the chemical shifts of the epoxide carbons will change significantly as the ring opens, and new signals corresponding to the carbons in the resulting polymer backbone will appear. This makes ¹³C NMR an excellent tool for confirming the final structure of the cured polymer network and identifying any side products or unreacted monomer.

Table 3: Typical NMR Spectroscopic Data for this compound Monomer

NucleusChemical Shift (δ) ppmAssignment
¹H NMR~7.0-7.5Aromatic protons
¹H NMR~2.5-3.5Epoxide protons
¹³C NMR~125-135Aromatic carbons
¹³C NMR~50-52Epoxide carbons

Other Advanced Spectroscopic Techniques for Reaction Pathway Elucidation

Beyond standard 1D NMR and vibrational spectroscopy, several advanced techniques can provide deeper insights into the complex reaction pathways of this compound.

Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful for unambiguously assigning ¹H and ¹³C signals in complex reaction products. wikipedia.org COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly bonded proton and carbon atoms. wikipedia.org For complex polymer structures derived from this compound, these techniques are invaluable for establishing connectivity and confirming the exact structure of the repeating units and cross-links. ismar.org

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with separation techniques like Gas Chromatography (GC-MS) or with advanced ionization methods like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), is used to identify reaction intermediates, side-products, and degradation products. arxiv.orgnih.gov Pyrolysis-MS can analyze the fragmentation patterns of the cured polymer, providing information about the monomer composition and the strength of different chemical bonds within the network. kpi.ua ToF-SIMS can provide detailed molecular information about the surface chemistry during the curing process, tracking the consumption of reactants and the formation of the cross-linked network in real time. researchgate.netnih.gov

Near-Infrared (NIR) Spectroscopy : As an alternative to traditional mid-infrared (FTIR) spectroscopy, NIR spectroscopy (in the range of 4000-12500 cm⁻¹) can also be used for in-situ monitoring of epoxy curing. nih.gov The overtone and combination bands of fundamental vibrations, such as those from epoxide and amine groups, can be monitored to determine reaction kinetics. optica.org NIR has the advantage of being able to penetrate samples more deeply and can often be used with fiber optic probes for remote, in-line process monitoring. acs.org

Advanced Characterization of P Bis Epoxyethyl Benzene Derived Polymers

Structural Characterization of Polymer Networks

The comprehensive characterization of polymer networks derived from p-Bis(epoxyethyl)benzene is fundamental to understanding their structure-property relationships. Due to their often insoluble and cross-linked nature, a suite of advanced analytical techniques is employed to elucidate their complex three-dimensional architecture. nih.gov

Key structural features such as the extent of cross-linking, molecular weight between cross-links, and the confirmation of polymerization are investigated using a combination of spectroscopic, chromatographic, and thermal analysis methods.

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for confirming the polymerization of this compound.

FTIR Spectroscopy is used to monitor the ring-opening reaction of the epoxide groups. The disappearance of characteristic absorption bands for the epoxy ring (e.g., C-O-C symmetric stretching around 914 cm⁻¹ and other vibrations between 850-1250 cm⁻¹) and the appearance of a broad band for hydroxyl groups (-OH) formed during the curing process (typically around 3420 cm⁻¹) are clear indicators of successful polymerization. uliege.bebaydaauniv.net

Chromatographic Techniques: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is indispensable for analyzing the soluble fraction of the polymer or for characterizing linear or branched polymers before gelation. GPC separates molecules based on their size in solution, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.czhpst.cz For epoxy resins, GPC is crucial for correlating monomer reactivity with the resulting polymer's molecular weight distribution.

Thermal Analysis:

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer network. The Tg is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. It is highly dependent on the cross-link density and the flexibility of the polymer chains. baydaauniv.netmdpi.com

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer. It measures the weight loss of a sample as a function of temperature, indicating the onset of decomposition. A high decomposition temperature and a high char yield (the amount of residual mass at high temperatures) are often indicative of a highly cross-linked and thermally stable network. mdpi.comwright.educnrs.fr

Characterization TechniqueInformation ObtainedTypical Application for this compound Polymers
FTIR SpectroscopyFunctional groups, reaction conversionMonitoring disappearance of epoxy peaks and appearance of hydroxyl groups
NMR SpectroscopyDetailed chemical structure, connectivityConfirming the polymer backbone structure and end-groups
Gel Permeation Chromatography (GPC/SEC)Molecular weight distribution (Mn, Mw, Đ)Analyzing soluble polymers or oligomers before cross-linking
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), curing behaviorDetermining the service temperature range and assessing cross-link density
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, char yieldEvaluating the material's performance at elevated temperatures

Mechanistic Insights from Polymer Structure Analysis

The structural data obtained from the characterization techniques described above provide crucial mechanistic insights into the polymerization of this compound. The polymerization typically proceeds via a ring-opening mechanism, where the strained three-membered epoxy rings are opened by a nucleophilic or electrophilic attack. ontosight.ai

Analysis of the polymer structure helps to elucidate the specific reaction pathways. For instance, when cured with a primary amine, the amine's nitrogen atom acts as a nucleophile, attacking the carbon of the epoxy ring. The analysis of the final polymer structure via NMR can confirm the formation of β-hydroxy amine linkages, consistent with this mechanism. The bifunctionality of both the this compound monomer and a diamine curing agent leads to the formation of a three-dimensional cross-linked network.

The kinetics of polymerization can also be investigated by tracking structural changes over time. rsc.org

In-situ FTIR spectroscopy can monitor the conversion of epoxy groups in real-time, allowing for the determination of reaction rates under different conditions.

GPC analysis of samples taken at different time intervals during the polymerization (before the gel point) can reveal the rate of molecular weight growth, offering insights into the propagation mechanism. rsc.org

Furthermore, structural analysis can reveal the occurrence of side reactions. For example, in anionic polymerization, the presence of specific end-groups detected by NMR might indicate chain termination or chain transfer events. The degree of branching in a polymer can be inferred from a combination of GPC and viscosity measurements. For cross-linked systems, the cross-link density can be estimated from the Tg measured by DSC or from swelling experiments, providing insight into the efficiency of the curing reaction.

Control of Polymer Architecture through Reaction Parameters

The final architecture of the polymer derived from this compound, and thus its macroscopic properties, can be precisely controlled by manipulating various reaction parameters.

Stoichiometry: The molar ratio of the this compound monomer to the curing agent is one of the most critical factors. In amine curing, a stoichiometric ratio of epoxy groups to amine hydrogens typically leads to the highest cross-link density, resulting in optimal properties like high Tg and chemical resistance. Deviating from this ratio can be used to tailor properties; for example, an excess of the epoxy monomer might result in a more flexible material with a lower Tg.

Catalyst and Temperature: The choice of catalyst (e.g., Lewis acids, tertiary amines) and the reaction temperature significantly influence the polymerization kinetics. utwente.nl Lewis acids can catalyze the cationic polymerization of epoxides, leading to polyether chains. The reaction temperature affects the rate of all propagation and side reactions. Higher temperatures generally accelerate the cure but can also promote side reactions or lead to a less homogeneous network structure if the reaction becomes diffusion-controlled. Maintaining a moderate temperature is often crucial to prevent decomposition of the epoxy groups and ensure controlled reaction rates.

Solvent: The choice of solvent can impact reaction rates and the final polymer morphology. Polar aprotic solvents may enhance the rate of certain ionic polymerizations but can also increase the likelihood of side reactions. For some applications, solvent-free (bulk) polymerization is preferred to maximize purity and avoid volatile organic compounds.

The interplay of these parameters allows for the precise engineering of the polymer architecture, from linear chains to densely cross-linked networks.

Reaction ParameterEffect on Polymer ArchitectureResulting Property Change
Monomer/Curing Agent RatioControls cross-link density and molecular weight between cross-linksAffects Tg, stiffness, and chemical resistance
TemperatureInfluences reaction rate and potential side reactionsCan alter cure time, thermal stability, and network homogeneity
Catalyst Type and ConcentrationDetermines the polymerization mechanism (e.g., anionic, cationic) and rateImpacts molecular weight, polydispersity, and network structure
SolventAffects reaction kinetics and polymer chain conformationCan influence reaction speed and morphology of the final polymer

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The primary and most established method for synthesizing p-Bis(epoxyethyl)benzene is the direct epoxidation of p-divinylbenzene (DVB). psu.edu Future research is focused on enhancing the efficiency, selectivity, and sustainability of this process. A significant area of development is the use of environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being a prime candidate due to its primary byproduct being water. google.com

Current research highlights processes that can achieve high yields, often exceeding 90%, under optimized conditions. google.com For instance, a patented process describes the reaction of divinylbenzene (B73037) with H₂O₂ in the presence of a suitable solvent and catalyst, achieving yields greater than 50%. google.com Another approach utilizes oxidants like sodium hypochlorite (B82951) with a transition metal complex catalyst, which has been shown to produce DVBDO with yields as high as 98%. google.com

Future work aims to move beyond traditional methods that may produce undesirable byproducts. For example, older methods using peracetic acid could result in co-production of acetic acid. google.com The development of novel routes that minimize or eliminate such byproducts is a key objective. This includes exploring different solvent systems and reaction conditions, such as temperature and pressure, to maximize the yield and purity of this compound. google.com The presence of impurities like ethylvinylbenzene (EVB) in the starting DVB can also lead to the formation of ethylvinylbenzene monoxide, making the purification of the starting material another important aspect of synthetic route development. psu.edugoogle.com

Exploration of New Catalytic Systems

The catalyst is central to the synthesis of this compound, dictating the reaction's efficiency and selectivity. Research into new catalytic systems is a vibrant field, aiming to achieve high turnover numbers and complete conversion of DVB to the desired dioxide form.

One promising family of catalysts is based on metalloporphyrins. For example, fluorinated iron-porphyrins, specifically [tetrakis(pentafluorophenyl)porphyrinato]iron(III) chloride (Fepor-2a), have proven highly effective for the double epoxidation of DVB using H₂O₂ as the oxidant. psu.edu These catalysts can achieve high turnover numbers (>600) and yields of around 80% under optimized conditions. psu.edu The electronic properties of these catalysts are critical; electron-withdrawing groups tend to stabilize the catalyst, while electron-donating groups can lead to faster decomposition. psu.edu However, highly electron-deficient catalysts can also increase Lewis acidity, which may promote the formation of byproducts through epoxide ring-opening. psu.edu

Another innovative approach involves the use of porous organic polymers (POPs) functionalized with catalytic centers. A Mn(III)-porphyrin-based POP has demonstrated the ability to achieve complete double epoxidation of DVB. acs.org The microporous environment of the POP is hypothesized to pre-concentrate DVB molecules, allowing adjacent catalytic sites to interact with both vinyl groups, thereby promoting the formation of the dioxide over the monoxide intermediate. acs.org

Other catalytic systems mentioned in patent literature include methyltrioxorhenium (MTO) paired with an organic modifier like 3-methyl pyrazole, and various transition metal complexes with chelants such as pyridine (B92270) carboxylates or Schiff bases. google.com

Future exploration will likely focus on designing catalysts with enhanced stability, higher selectivity to prevent unwanted side reactions, and improved recyclability to create more cost-effective and sustainable industrial processes.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemOxidantKey FindingsReference
Fluorinated Iron-Porphyrin (Fepor-2a)H₂O₂High turnover number (>600) and good selectivity (80% yield). Catalyst stability and selectivity are influenced by electronic substituents. psu.edu
Mn(porphyrin)-Based Porous Organic Polymer (POP)2-(tert-butylsulfonyl) iodosylbenzeneAchieves complete double epoxidation. The porous structure enhances reactivity by encapsulating the substrate. acs.org
Methyltrioxorhenium (MTO) with 3-Methyl PyrazoleH₂O₂Effective catalyst system for high-yield synthesis in a batch process. google.com
Transition Metal Complex with ChelantSodium HypochloriteCan achieve very high yields (98%) with minimal byproducts under specific conditions. google.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating catalyst design and understanding reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) are being employed to model epoxidation reactions, providing insights that are difficult to obtain through experimentation alone. mdpi.combohrium.comorientjchem.org

For the synthesis of this compound, computational studies have been used to investigate the catalytic cycle of iron porphyrins. psu.edu These calculations help to explain experimental observations, such as why certain catalysts exhibit higher selectivity. For instance, modeling revealed two competing pathways in the reaction with H₂O₂: one leading to the active species for epoxidation and another leading to an inactive catalyst state. psu.edu By calculating the energy barriers for these pathways, researchers can predict which catalyst structures will favor the desired epoxidation reaction. psu.edu Preliminary calculations have shown that fluorinated porphyrins have a lower barrier for the productive pathway, which aligns with their observed higher efficiency. psu.edu

The application of computational modeling extends to various other catalytic systems. Theoretical studies on gold-based catalysts for propylene (B89431) epoxidation, for example, analyze H₂O₂ formation, the nature of active centers, and potential byproduct pathways. mdpi.comsemanticscholar.org Similar methodologies can be applied to the DVB epoxidation system to:

Screen potential new catalysts and predict their activity and selectivity. ki.si

Investigate the effect of catalyst supports and interfaces on the reaction. acs.org

Elucidate the detailed mechanism of oxygen transfer from the oxidant to the vinyl groups.

Future research will likely see the development of more accurate and complex models that can account for solvent effects and the dynamic behavior of catalysts under real reaction conditions, bridging the gap between theoretical predictions and industrial application. ki.siresearchgate.net

Understanding Complex Reaction Networks

The synthesis of this compound is not a simple linear reaction but rather a complex network of parallel and sequential reactions. A key challenge is to maximize the yield of the desired p-divinylbenzene dioxide while minimizing the formation of intermediates and byproducts.

The primary intermediate in the reaction is p-divinylbenzene monoxide (DVBMO), the product of the first epoxidation step. psu.edu The reaction network must be controlled to ensure that the DVBMO is efficiently converted to the final dioxide product. psu.edu

Several side reactions contribute to the complexity of the network:

Epoxide Ring-Opening: The highly strained epoxide rings are susceptible to nucleophilic attack, especially under acidic conditions or in the presence of nucleophilic solvents like methanol (B129727). This can lead to the formation of undesired diols or ether byproducts. psu.edu

Overoxidation: The reaction conditions can sometimes lead to the formation of other oxidized byproducts, such as carbonyl compounds. google.com

Impurity Reactions: As mentioned, commercial DVB often contains ethylvinylbenzene (EVB), which is co-oxidized to ethylvinylbenzene oxide (EVBO), adding another component to the final product mixture. psu.edugoogle.com

Understanding this network requires detailed analytical monitoring of the reaction over time. By tracking the concentrations of the reactant (DVB), intermediate (DVBMO), product (DVBDO), and various byproducts, researchers can build kinetic models of the reaction network. nih.gov This understanding allows for the rational optimization of reaction conditions—such as temperature, oxidant concentration, and catalyst choice—to steer the reaction through the desired pathway. For example, it was found that lowering the reaction temperature to 0°C minimized the formation of the methanol ring-opened byproduct when using an iron-porphyrin catalyst. psu.edu

Future work in this area will involve the use of advanced analytical techniques and kinetic modeling software, potentially including automated reaction network generation tools, to create a comprehensive map of all possible reaction pathways and their dependencies on various parameters. github.com This will be crucial for designing robust and highly selective industrial-scale manufacturing processes.

Q & A

Basic: What experimental protocols are recommended for synthesizing p-bis(epoxyethyl)benzene, and how can its purity be validated?

Methodological Answer:
Synthesis typically involves epoxidation of p-divinylbenzene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., low temperature, inert atmosphere). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Validate purity using:

  • 1H/13C NMR : Confirm epoxide ring integrity (δ ~3.5–4.5 ppm for epoxy protons) and absence of vinyl group residuals (δ ~5–6 ppm).
  • GC-MS : Monitor retention time and mass fragmentation patterns against reference standards.
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/O ratios .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

Methodological Answer:

  • FT-IR : Identify epoxy C-O-C asymmetric stretching (~1250 cm⁻¹) and symmetric stretching (~850 cm⁻¹).
  • UV-Vis Spectroscopy : Assess conjugation effects; epoxy groups may reduce absorbance intensity compared to precursor divinylbenzene.
  • X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable). Cross-reference with computational models (e.g., DFT) for electronic structure validation .

Advanced: How can physiologically based pharmacokinetic (PBPK) modeling be adapted to study this compound’s absorption and distribution in biological systems?

Methodological Answer:

  • Model Selection : Use rodent inhalation studies (rats/mice) as analogs, given similarities in volatile organic compound (VOC) metabolism. Extract partition coefficients (e.g., blood:air, tissue:blood) from ethylbenzene or styrene oxide PBPK models .
  • Parameterization : Incorporate epoxy group-specific reactivity (e.g., glutathione conjugation rates) from in vitro hepatocyte assays.
  • Validation : Compare simulated vs. experimental plasma concentration-time profiles; apply Akaike Information Criterion (AIC) to evaluate model robustness .

Advanced: What strategies resolve contradictions in toxicity data for this compound across different experimental models?

Methodological Answer:

  • Source Analysis : Differentiate in vitro (e.g., Ames test) vs. in vivo (rodent) results by assessing metabolic activation (e.g., S9 fraction usage).
  • Dose-Response Reassessment : Apply Hill slope analysis to identify non-linear effects at low vs. high concentrations.
  • Cross-Species Extrapolation : Use allometric scaling (body weight⁰.⁷⁵) to adjust dose metrics between species. Prioritize studies with matched exposure routes (e.g., inhalation) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis/purification.
  • PPE : Wear nitrile gloves (tested against epoxides) and safety goggles; avoid latex due to permeability.
  • Spill Management : Neutralize spills with activated alumina or vermiculite; avoid water to prevent exothermic reactions. Monitor airborne concentrations via photoionization detectors (PID) .

Advanced: How can computational methods predict this compound’s reactivity in polymer cross-linking applications?

Methodological Answer:

  • DFT Calculations : Optimize transition states for epoxide ring-opening reactions (e.g., with amines or anhydrides). Calculate activation energies (ΔG‡) to compare catalytic systems.
  • MD Simulations : Model polymer-epoxy interactions using force fields (e.g., OPLS-AA) to predict cross-link density and glass transition temperatures (Tg). Validate with DSC/TGA experimental data .

Basic: What literature search frameworks optimize retrieval of relevant studies on this compound?

Methodological Answer:

  • PICO Framework :
    • P : p-bis(epoxyethyl)benzene
    • I : Synthesis, toxicity, or application
    • C : Alternative epoxides (e.g., p-bis(glycidyl)benzene)
    • O : Yield, reactivity, or safety outcomes
  • Search Strategy : Use Boolean operators (AND/OR/NOT) with controlled vocabularies (e.g., MeSH terms: "Epoxy Compounds/chemical synthesis"[Majr]). Filter for peer-reviewed articles in SciFinder or Reaxys .

Advanced: How do steric and electronic effects influence this compound’s regioselectivity in nucleophilic addition reactions?

Methodological Answer:

  • Steric Analysis : Use X-ray or computational models to quantify torsional strain in the epoxide ring. Compare with Hammett σ⁺ values for substituent effects.
  • Kinetic Studies : Perform competition experiments with nucleophiles (e.g., amines vs. thiols) under identical conditions. Plot rate constants (k) against Taft steric parameters (Es) .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

  • Probit Analysis : Fit sigmoidal curves to mortality data (LC50/EC50 calculations).
  • ANOVA with Tukey’s HSD : Compare mean effects across dose groups. Ensure normality via Shapiro-Wilk tests.
  • Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software for low-dose extrapolation .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate this compound’s metabolic pathways in vivo?

Methodological Answer:

  • Synthesis of Labeled Analog : Introduce ¹³C at the epoxy carbons via labeled mCPBA.
  • Metabolite Tracking : Use LC-MS/MS to detect labeled glutathione conjugates or hydrolytic products (e.g., diols). Apply kinetic isotope effect (KIE) studies to identify rate-limiting steps .

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